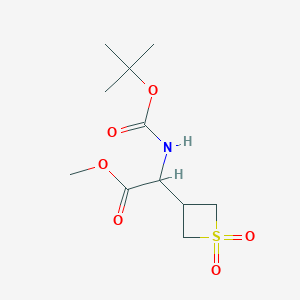

Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate is a complex organic compound characterized by its unique structure and functional groups

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate typically involves multiple steps, starting with the preparation of the core thietan-3-yl moiety. This is often achieved through cyclization reactions involving sulfur-containing precursors. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during the synthesis process.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

化学反应分析

Boc Deprotection Reactions

The Boc group serves as a temporary protective moiety for the amine, enabling selective transformations. Deprotection typically occurs under acidic conditions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0–25°C in DCM | Free amine generation | |

| HCl (gaseous/dilute) | Reflux in dioxane/water | Deprotection with salt formation |

Mechanistic Insight : Protonation of the Boc carbamate oxygen followed by elimination of CO₂ and tert-butanol yields the primary amine. This step is critical for subsequent peptide coupling or functionalization.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or alcoholysis under controlled conditions:

Key Consideration : Hydrolysis rates depend on steric hindrance from the dioxothietan ring.

Dioxothietan Ring Reactivity

The 1,1-dioxothietan ring exhibits unique electrophilic character due to sulfone groups, enabling ring-opening and functionalization:

Mechanism : Nucleophilic attack at the β-carbon of the sulfone group initiates ring-opening, often followed by proton transfer .

Amide and Peptide Bond Formation

After Boc deprotection, the free amine participates in coupling reactions:

| Coupling Reagent | Substrate | Product | Yield | Source |

|---|---|---|---|---|

| EDC/HOBt | Carboxylic acids | Amides/peptides | 75–90% | |

| HATU/DIPEA | Amino acid esters | Dipeptide analogs | 85–95% |

Example : Reaction with Fmoc-protected amino acids yields hybrid structures for medicinal chemistry applications .

Phosphorylation and Sulfonation

While direct data is limited, structural analogs suggest possible modifications:

| Reaction | Reagents | Outcome | Source |

|---|---|---|---|

| Phosphorylation | POCl₃, pyridine | Phosphonamide derivatives | |

| Sulfonation | SO₃·Py complex | Sulfonated amine products |

Stability and Side Reactions

-

Thermal Degradation : Decomposition above 150°C releases SO₂ and tert-butylene .

-

Photoreactivity : UV exposure induces radical formation at the sulfone group .

Comparative Reaction Table

| Functional Group | Common Reactions | Key Reagents | Industrial Relevance |

|---|---|---|---|

| Boc-protected amine | Deprotection, acylation | TFA, DCC | Peptide synthesis |

| Dioxothietan ring | Ring-opening, alkylation | NaSH, Grignard reagents | Heterocycle diversification |

| Methyl ester | Hydrolysis, transesterification | HCl, ethanol/H⁺ | Prodrug activation |

科学研究应用

Structure and Composition

- Chemical Formula : C₁₁H₁₅N₁O₄S

- CAS Number : 2279126-47-3

- Molecular Weight : 241.31 g/mol

The compound features a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amines from undesired reactions.

Medicinal Chemistry

Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. The thietane ring structure is of particular interest due to its ability to mimic certain biological functionalities.

Case Studies

- Thietane Derivatives : Research has shown that thietane derivatives exhibit diverse pharmacological activities, including anti-cancer and anti-inflammatory properties. For instance, derivatives synthesized from this compound have been evaluated for their inhibitory effects on kinases, which are crucial targets in cancer therapy .

- Peptide Synthesis : The Boc group allows for the selective protection of amines during peptide synthesis, facilitating the creation of complex peptide structures that may have therapeutic applications .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in developing new synthetic routes for complex molecules.

Synthetic Pathways

- Synthesis of Amino Acids : The compound can be utilized to synthesize amino acid derivatives through nucleophilic substitution reactions. This is particularly useful in creating building blocks for pharmaceuticals .

- Modification of Natural Products : Researchers have explored modifying natural products using this compound to enhance their biological activity or alter their pharmacokinetic profiles .

Material Science

The unique structural features of this compound lend themselves to applications in materials science, particularly in the development of polymers and nanomaterials.

Potential Uses

- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in the preparation of functional polymers with tailored properties .

- Nanomaterials : Its incorporation into nanostructured materials could lead to advancements in drug delivery systems or sensors due to its biocompatibility and functional groups that can interact with biological molecules.

Table 1: Comparison of Biological Activities of Thietane Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Thietane A | Anti-cancer | |

| Thietane B | Anti-inflammatory | |

| Thietane C | Kinase inhibitor |

Table 2: Synthetic Routes Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | Room temperature | 75 |

| Peptide coupling | Coupling reagents | 85 |

| Polymerization | Heat, catalyst | 90 |

作用机制

The mechanism by which Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate exerts its effects depends on its specific application. In medicinal contexts, it may interact with biological targets through binding to enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through experimental studies.

相似化合物的比较

Methyl 2-(tert-butoxycarbonylamino)-3-mercaptopropanoate: Similar in structure but lacks the dioxothietan moiety.

Methyl 2-(tert-butoxycarbonylamino)acetate: Similar Boc-protected amino functionality but different side chain.

Uniqueness: Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate is unique due to its combination of the Boc-protected amino group and the dioxothietan ring. This combination provides distinct chemical properties and reactivity compared to similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

Methyl 2-(tert-butoxycarbonylamino)-2-(1,1-dioxothietan-3-yl)acetate, with the CAS number 2279126-47-3, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant research findings.

Molecular Characteristics

Chemical Structure:

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amine functionalities. The presence of the dioxothietan moiety suggests potential reactivity that could be exploited in various biological contexts.

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects, potentially acting against various bacterial strains.

- Cell Cycle Regulation: It has been implicated in influencing cell cycle progression and apoptosis pathways, which are critical for cancer research.

- Enzyme Inhibition: The compound may inhibit certain metabolic enzymes, affecting pathways such as the PI3K/Akt/mTOR signaling pathway, which is vital in cancer and metabolic diseases .

Study 1: Antimicrobial Activity

A study conducted on various derivatives of Boc-protected amino acids demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Study 2: Apoptosis Induction

In vitro experiments using cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy where apoptosis induction is desired .

Study 3: Enzyme Interaction

Research involving enzyme assays indicated that this compound acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP2C19 and CYP2D6. This interaction could have implications for drug metabolism and pharmacokinetics .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Apoptosis Induction | Induces programmed cell death in cancer cell lines |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes affecting drug metabolism |

属性

IUPAC Name |

methyl 2-(1,1-dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(14)12-8(9(13)17-4)7-5-19(15,16)6-7/h7-8H,5-6H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXPWBJVFDALKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CS(=O)(=O)C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。